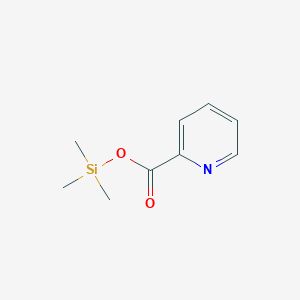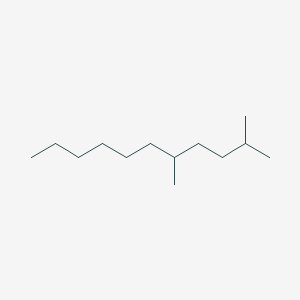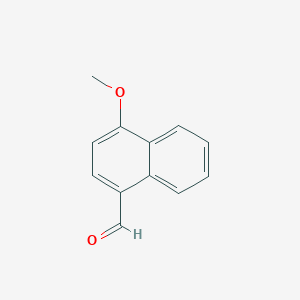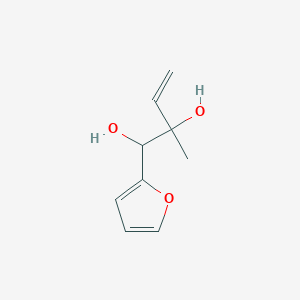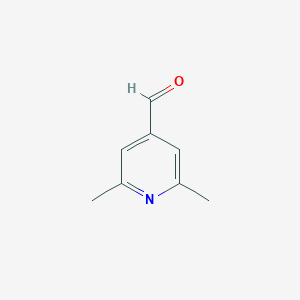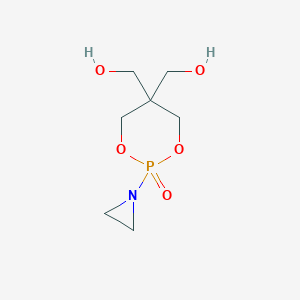
Streptozotocin tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptozotocin tetraacetate is a chemical compound that has been widely used in scientific research for its ability to induce diabetes in laboratory animals. This compound is synthesized through a complex process that involves the use of several reagents and solvents. The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin.
Applications De Recherche Scientifique
Streptozotocin tetraacetate has been used extensively in scientific research to induce diabetes in laboratory animals. This compound has been used to study the pathogenesis of diabetes, as well as to test the efficacy of various drugs and treatments for diabetes. Streptozotocin tetraacetate has also been used to study the effects of diabetes on various organs and tissues, including the liver, kidney, and heart.
Mécanisme D'action
The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin. This compound is taken up by beta cells via a glucose transporter and is then metabolized to produce a toxic compound that causes DNA damage and cell death. The destruction of beta cells leads to a decrease in insulin production, which results in hyperglycemia and the development of diabetes.
Effets Biochimiques Et Physiologiques
Streptozotocin tetraacetate has several biochemical and physiological effects on laboratory animals. This compound causes a decrease in insulin production, which leads to hyperglycemia and the development of diabetes. Streptozotocin tetraacetate also causes oxidative stress and inflammation, which can lead to damage to various organs and tissues, including the liver, kidney, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
Streptozotocin tetraacetate has several advantages for laboratory experiments. This compound is easy to synthesize and has a well-established mechanism of action. Streptozotocin tetraacetate also produces consistent and reproducible results when used to induce diabetes in laboratory animals. However, there are also several limitations to the use of streptozotocin tetraacetate. This compound can cause severe toxicity and mortality in laboratory animals, which can limit the number of animals that can be used in experiments. Streptozotocin tetraacetate also has a narrow therapeutic window, which can make it difficult to establish the optimal dose for inducing diabetes.
Orientations Futures
There are several future directions for the use of streptozotocin tetraacetate in scientific research. One area of research is the development of new treatments for diabetes that target the underlying mechanisms of streptozotocin tetraacetate-induced diabetes. Another area of research is the development of new animal models of diabetes that more closely mimic the pathophysiology of human diabetes. Finally, there is a need for further research into the long-term effects of streptozotocin tetraacetate-induced diabetes on various organs and tissues, as well as the potential for the development of complications such as neuropathy and retinopathy.
Méthodes De Synthèse
The synthesis of streptozotocin tetraacetate involves several steps. The first step is the conversion of 1,1,3,3-tetraacetoxypropane to 1,1,3-triacetoxypropane using a catalytic amount of sulfuric acid. The second step involves the reaction of 1,1,3-triacetoxypropane with nitric acid to form 1,1-diacetoxy-3-nitropropane. The third step is the conversion of 1,1-diacetoxy-3-nitropropane to 1,1-diacetoxy-3-azapropane using hydrazine hydrate. The final step involves the reaction of 1,1-diacetoxy-3-azapropane with streptozotocin to form streptozotocin tetraacetate.
Propriétés
Numéro CAS |
18977-95-2 |
|---|---|
Nom du produit |
Streptozotocin tetraacetate |
Formule moléculaire |
C16H23N3O11 |
Poids moléculaire |
433.37 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[[methyl(nitroso)carbamoyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23N3O11/c1-7(20)26-6-11-13(27-8(2)21)14(28-9(3)22)12(15(30-11)29-10(4)23)17-16(24)19(5)18-25/h11-15H,6H2,1-5H3,(H,17,24)/t11-,12-,13-,14-,15?/m1/s1 |
Clé InChI |
RONDBEFCNSGQHT-AVBXVCIKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



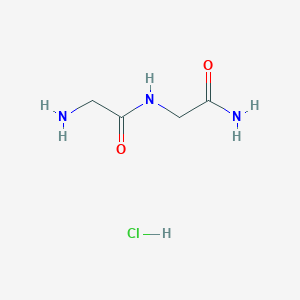
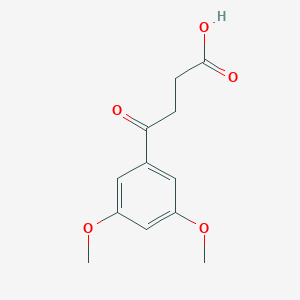
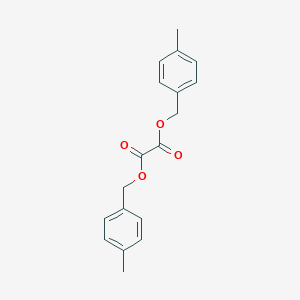
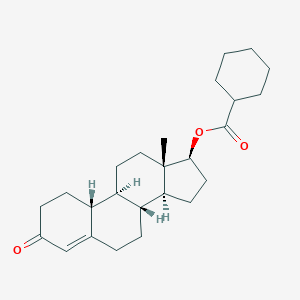
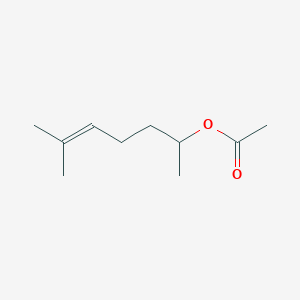
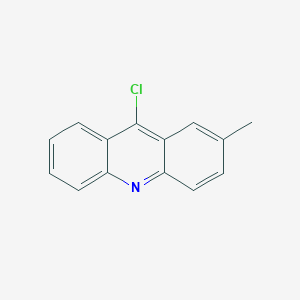
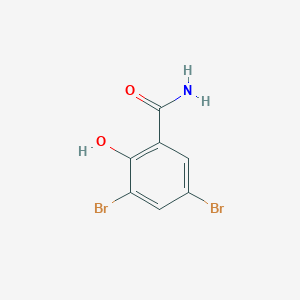
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
